molecular formula C32H52N6O9 B12800271 L-Valine, N-(N-(4-hydroxy-1-oxo-6-phenyl-5-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)hexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- CAS No. 126380-76-5

L-Valine, N-(N-(4-hydroxy-1-oxo-6-phenyl-5-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)hexyl)-L-valyl)-, methyl ester, (S-(R*,R*))-

Cat. No.: B12800271
CAS No.: 126380-76-5
M. Wt: 664.8 g/mol
InChI Key: UCDZIDGCTSCJGC-JYMVAVOGSA-N
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Description

L-Valine, N-(N-(4-hydroxy-1-oxo-6-phenyl-5-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)hexyl)-L-valyl)-, methyl ester, (S-(R*,R*))- is a complex organic compound that belongs to the class of peptides. Peptides are short chains of amino acids linked by peptide bonds. This compound is a derivative of L-Valine, an essential amino acid, and is modified with various functional groups to enhance its properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

    Peptide Bond Formation: The initial step involves the formation of peptide bonds between L-Valine and other amino acids such as L-serine and L-alanine. This is usually achieved through condensation reactions using coupling reagents like carbodiimides.

    Functional Group Modification:

    Purification: The final product is purified using techniques like chromatography to ensure the desired compound is obtained in high purity.

Industrial Production Methods

Industrial production methods may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques to efficiently produce peptides with high precision.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

This compound has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    L-Valine Methyl Ester: A simpler derivative of L-Valine with a methyl ester group.

    L-Serine Methyl Ester: Another amino acid derivative with similar functional groups.

    L-Alanine Methyl Ester: A related compound with an alanine backbone.

Uniqueness

This compound is unique due to its complex structure, which combines multiple amino acids and functional groups

Properties

CAS No.

126380-76-5

Molecular Formula

C32H52N6O9

Molecular Weight

664.8 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-4-hydroxy-6-phenylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C32H52N6O9/c1-17(2)26(31(45)38-27(18(3)4)32(46)47-7)37-25(41)14-13-24(40)23(15-21-11-9-8-10-12-21)36-29(43)20(6)34-28(42)19(5)35-30(44)22(33)16-39/h8-12,17-20,22-24,26-27,39-40H,13-16,33H2,1-7H3,(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)/t19-,20-,22-,23-,24-,26-,27-/m0/s1

InChI Key

UCDZIDGCTSCJGC-JYMVAVOGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N)O

Origin of Product

United States

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